2-(2-Methoxyphenyl)oxirane
Overview
Description
2-(2-Methoxyphenyl)oxirane is an organic compound with the molecular formula C9H10O2. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is known for its reactivity due to the strained ring structure, making it a valuable intermediate in organic synthesis.
Scientific Research Applications
2-(2-Methoxyphenyl)oxirane has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed epoxide ring-opening reactions, providing insights into enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Safety and Hazards
Mechanism of Action
Target of Action
Oxiranes, also known as epoxides, are known to react with a variety of biological targets due to their three-membered cyclic ether structure .
Mode of Action
Oxiranes, such as 2-(2-Methoxyphenyl)oxirane, are highly reactive due to the strain in their three-membered ring. They can undergo ring-opening reactions initiated by nucleophiles, such as amines or carboxylic acids . In the presence of a tertiary amine, the ring-opening reaction of oxirane by carboxylic acid can occur through a series of parallel consecutive stages .
Biochemical Pathways
The ring-opening reactions of oxiranes are commonly used in the synthesis of various functionalized molecules bearing multiple reaction centers at contiguous or distal carbon atoms . These transformations have attracted attention as key steps in the synthesis of pharmaceutical and natural products .
Pharmacokinetics
This compound has a molecular weight of 150.18 , which is within the range generally favorable for good bioavailability.
Result of Action
The reactivity of oxiranes and their ability to undergo ring-opening reactions can lead to various transformations at the molecular level, potentially affecting cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the presence of a tertiary amine can catalyze the ring-opening reaction of oxirane .
Biochemical Analysis
Biochemical Properties
Oxirane derivatives have been found to exhibit a wide range of biological activities
Cellular Effects
It is known that oxirane derivatives can have various effects on cells . For instance, some oxirane derivatives have been found to exhibit moderate activity as plant growth regulators .
Molecular Mechanism
It is known that oxiranes can act as nucleophiles in competition with oxygen, forming oximes in an essentially irreversible process as the adduct dehydrates .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under acidic, alkaline, and aqueous conditions .
Dosage Effects in Animal Models
It is known that the pharmacokinetics of tested substances can differ greatly between different species .
Metabolic Pathways
It is known that oxirane derivatives can be involved in various metabolic processes .
Subcellular Localization
It is known that small molecules can localize to various subcellular compartments depending on their physicochemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Methoxyphenyl)oxirane can be synthesized through several methods. One common approach involves the epoxidation of 2-(2-methoxyphenyl)ethene using a peracid, such as meta-chloroperoxybenzoic acid (mCPBA), under mild conditions. The reaction typically proceeds at room temperature, yielding the desired oxirane with high selectivity.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale epoxidation reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and continuous flow reactors can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)oxirane undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The strained epoxide ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. Common nucleophiles include amines, alcohols, and thiols.
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxirane ring into a more stable structure, such as an alcohol.
Common Reagents and Conditions
Nucleophilic Ring Opening: Reagents like sodium methoxide, ammonia, or primary amines are commonly used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or osmium tetroxide are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Ring Opening: Produces 2-(2-methoxyphenyl)ethanol or its derivatives.
Oxidation: Yields diols or other oxidized products.
Reduction: Forms alcohols or other reduced compounds.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)oxirane: Similar in structure but with the methoxy group at the para position.
2-(2-Methoxyphenoxy)methyl)oxirane: Contains an additional methoxyphenoxy group, making it more complex.
Uniqueness
2-(2-Methoxyphenyl)oxirane is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it undergoes. The ortho-methoxy group can provide steric hindrance and electronic effects that differentiate it from other oxiranes, making it a valuable compound in targeted synthetic applications.
Properties
IUPAC Name |
2-(2-methoxyphenyl)oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-10-8-5-3-2-4-7(8)9-6-11-9/h2-5,9H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIRKHCPVDKYCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40463256 | |
Record name | 2-(2-methoxyphenyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40463256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62717-78-6 | |
Record name | 2-(2-methoxyphenyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40463256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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